Cas no 915-35-5 (Hecogenin acetate)

Hecogenin acetate structure
Hecogenin acetate structure
상품 이름:Hecogenin acetate
CAS 번호:915-35-5
MF:C29H44O5
메가와트:472.656669616699
MDL:MFCD00005088
CID:806483
PubChem ID:87570924

Hecogenin acetate 화학적 및 물리적 성질

이름 및 식별자

    • Spirostan-12-one,3-(acetyloxy)-, (3b,5a,25R)-
    • Hecogenin Acetate
    • 5K0WKD513R
    • C29H44O5
    • NSC15489
    • HECOGENIN, ACETATE
    • 12-Oxo-5-alpha-spirostan-3-beta-yl acetate
    • Hecogenin Acetate , 90%
    • Hecogenin acetate, >=90%
    • CVKZWRTYHCDWTE-RSEFXUKDSA-N
    • V5214
    • (3β,5α,25R)-3-(Acetyloxy)spirostan-12-one (ACI)
    • 5α,25D-Spirostan-12-one, 3β-hydroxy-, acetate (6CI, 7CI)
    • 5α-Spirostan-12-one, 3β-hydroxy-, acetate, (25R)- (8CI)
    • Spiro[8H-naphth[2′,1′:4,5]indeno[2,1-b]furan-8,2′-[2H]pyran], spirostan-12-one deriv. (ZCI)
    • 3β-Acetoxy-5α-spirostan-12-one
    • NSC 15489
    • 5alpha,25D-Spirostan-12-one, 3beta-hydroxy-, acetate
    • UNII-5K0WKD513R
    • (3beta,5alpha,25R)-3-(Acetyloxy)spirostan-12-one; 3beta-Hydroxy-5alpha,25D-spirostan-12-one Acetate; Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2'-[2H]pyran] Spirostan-12-one deriv.; 3beta-Acetoxy-5alpha-spirostan-12-one; NSC 15489;
    • 5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-
    • 12-OXO-5-.ALPHA.-SPIROSTAN-3-.BETA.-YL ACETATE
    • (22R,25R)-3BETA-ACETOXY-5ALPHA-SPIROSTANE-12-ONE
    • Spirostan-12-one, 3-(acetyloxy)-, (3b,5a,25R)-
    • 3beta-Acetoxy-5alpha-spirostan-12-one
    • 915-35-5
    • 5.alpha.-Spirostan-12-one, acetate, (25R)-
    • (3beta,5alpha,25R)-12-oxospirostan-3-yl acetate
    • (22R,25R)-3.BETA.-ACETOXY-5.ALPHA.-SPIROSTANE-12-ONE
    • Q27262471
    • 3beta-acetoxy-(25r)-5alpha-spirostan-12-one
    • J195.206D
    • AI3-44894
    • 5.alpha.-Spirostan-12-one, 3.beta.-hydroxy-, acetate, (25R)-
    • (3.BETA.,5.ALPHA.,25R)-12-OXOSPIROSTAN-3-YL ACETATE
    • ((1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icosane-6,2'-oxane)-16-yl) acetate
    • (22R,25R)-12-OXO-28-OXA-5.ALPHA.-SPIROSOLANE-3.BETA.-OL ACETATE
    • CHEMBL2332640
    • 5.ALPHA.,25D-SPIROSTAN-12-ONE, 3.BETA.-HYDROXY-, ACETATE
    • Hecogenin Acetate, 90%
    • CHEBI:168130
    • SCHEMBL353226
    • HY-126941
    • NSC-15489
    • (-)-Hecogenin acetate
    • Spirostan-12-one, 3-(acetyloxy)-, (3beta,5alpha,25R)-
    • MFCD00005088
    • Spirostan-12-one, 3-(acetyloxy)-, (3.beta.,5.alpha.,25R)-
    • Hecogenin acetic acid
    • EINECS 213-021-7
    • CS-0108520
    • (22R,25R)-12-OXO-28-OXA-5ALPHA-SPIROSOLANE-3BETA-OL ACETATE
    • [(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate
    • 3.BETA.-ACETOXY-5.ALPHA.-SPIROSTAN-12-ONE
    • Hecogenin acetate
    • MDL: MFCD00005088
    • 인치: 1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3/t16-,17+,19+,20+,21-,22+,23+,24+,26+,27+,28-,29-/m1/s1
    • InChIKey: CVKZWRTYHCDWTE-RSEFXUKDSA-N
    • 미소: C[C@]12C(=O)C[C@@H]3[C@]4(CC[C@H](OC(=O)C)C[C@@H]4CC[C@H]3[C@@H]1C[C@@H]1O[C@@]3(OC[C@H](C)CC3)[C@H]([C@H]21)C)C

계산된 속성

  • 정밀분자량: 472.31900
  • 동위원소 질량: 472.31887450g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 34
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 871
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 12
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 61.8
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 5.4

실험적 성질

  • 색과 성상: 백색 결정체.
  • 밀도: 1.2±0.1 g/cm3
  • 융해점: 246-248 °C (dec.) (lit.)
  • 비등점: 557.5±50.0 °C at 760 mmHg
  • 플래시 포인트: 264.7±18.1 °C
  • 굴절률: -4 ° (C=1, Dioxane)
  • PSA: 61.83000
  • LogP: 5.54360
  • 용해성: 미확정
  • 증기압: 0.0±1.5 mmHg at 25°C

Hecogenin acetate 보안 정보

Hecogenin acetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H862305-1g
Hecogenin Acetate
915-35-5 ≥90%(GC)
1g
¥360.90 2022-01-10
TRC
H129950-2.5g
Hecogenin Acetate, 90%
915-35-5
2.5g
$ 518.00 2023-09-07
Chemenu
CM393121-5g
Hecogenin Acetate
915-35-5 95%+
5g
$172 2024-07-20
TRC
H129950-1g
Hecogenin Acetate, 90%
915-35-5
1g
$ 316.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-295139-5 g
Hecogenin Acetate,
915-35-5 ≥90%
5g
¥1,030.00 2023-07-10
TRC
H129950-2500mg
Hecogenin Acetate, 90%
915-35-5
2500mg
$517.00 2023-05-18
1PlusChem
1P003RB1-5g
HECOGENIN ACETATE
915-35-5 >90.0%(HPLC)
5g
$144.00 2025-02-20
BioAustralis
BIA-H1764-1mg
Hecogenin acetate
915-35-5 >95% by HPLC
1mg
$65.00 2024-08-19
MedChemExpress
HY-126941-50mg
Hecogenin acetate
915-35-5 99.30%
50mg
¥100 2024-04-16
1PlusChem
1P003RB1-1g
HECOGENIN ACETATE
915-35-5 >90.0%(HPLC)
1g
$56.00 2025-02-20

Hecogenin acetate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Copper(II) nitrate hemipentahydrate Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, rt
1.3 Reagents: Tetrasodium EDTA Solvents: Ethyl acetate ;  20 min, rt
참조
Copper oxidation chemistry using a 19-iminopyridine-bearing steroidal ligand: (i) C5-C6 olefin difunctionalization and (ii) C1β-hydroxylation/C19-peroxidation
Offei, Samuel D.; et al, Steroids, 2022, 186,

합성회로 2

반응 조건
참조
Digitanol glycosides. XX. Partial synthesis of dihydrodigacetigenin 3-acetate
Tschesche, Rudolf; et al, Chemische Berichte, 1969, 102(5), 1542-56

합성회로 3

반응 조건
1.1 Solvents: Acetic anhydride ,  Pyridine ;  overnight, rt
참조
Synthesis of Betamethasone From the Waste of Thai Agave Sisalana
Kongkathip, Ngampong; et al, Synthetic Communications, 2006, 36(7), 865-874

합성회로 4

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, reflux
참조
Process improvement on the synthesis of C-nor-D-homo sapogenin
Zhou, Huan; et al, Hecheng Huaxue, 2009, 17(4), 517-520

합성회로 5

반응 조건
참조
A process for the isolation of hecogenin from the juice of Agave sisalana and Agave veracruz
Srinivasulu, C.; et al, Research and Industry, 1983, 28(2), 104-6

합성회로 6

반응 조건
1.1 Solvents: Water ;  rt
2.1 Solvents: Pyridine ;  rt
참조
Transformations of solasodine and derivatives of hecogenin by Cunninghamella elegans
Patel, Asmita V.; et al, Phytochemistry, 1994, 35(1), 125-33

합성회로 7

반응 조건
1.1 Solvents: Chloroform ;  10 min, rt
1.2 rt
1.3 Catalysts: Uranyl diacetate dihydrate ;  12 - 72 h, reflux
참조
Synthesis of esters from natural steroidal alcohols using Lewis type acid as a catalyst
Simeon, Jorge Lazaro Leyva; et al, LabCiencia con Noticias Tecnicas del Laboratorio, 2010, 18(3),

합성회로 8

반응 조건
참조
A Practical solution for aqueous reactions of water-insoluble high-melting-point organic substrates
Cui, Xiaoxue; et al, Green Chemistry, 2012, 14(3), 668-672

합성회로 9

반응 조건
1.1 -
2.1 Solvents: Water ;  rt
3.1 Solvents: Pyridine ;  rt
참조
Transformations of solasodine and derivatives of hecogenin by Cunninghamella elegans
Patel, Asmita V.; et al, Phytochemistry, 1994, 35(1), 125-33

Hecogenin acetate Raw materials

Hecogenin acetate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:915-35-5)Hecogenin acetate
A1205699
순결:99%/99%
재다:5g/10g
가격 ($):364.0/656.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:915-35-5)Hecogenin Acetate
TBW01329
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의